(3-(2,4-Dichloro-5-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol
Description
The compound (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol (CAS: 618441-95-5) is a pyrazole derivative featuring:
- A 2,4-dichloro-5-fluorophenyl group at the 3-position of the pyrazole ring.
- A 2-fluorophenyl group at the 1-position.
- A methanol (-CH2OH) substituent at the 4-position.
Its synthesis and characterization are critical for applications in medicinal chemistry and materials science .
Properties
CAS No. |
618441-76-2 |
|---|---|
Molecular Formula |
C16H10Cl2F2N2O |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
[3-(2,4-dichloro-5-fluorophenyl)-1-(2-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H10Cl2F2N2O/c17-11-6-12(18)14(20)5-10(11)16-9(8-23)7-22(21-16)15-4-2-1-3-13(15)19/h1-7,23H,8H2 |
InChI Key |
PMFCWNYTDZNDAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO)F |
Origin of Product |
United States |
Biological Activity
The compound (3-(2,4-Dichloro-5-fluorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, synthesizing data from various studies, including case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C16H14Cl2F2N2O
- CAS Number : 618383-32-7
The presence of multiple halogen substituents and the pyrazole ring contributes to its biological efficacy.
1. Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized various pyrazole derivatives and tested their activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to the target compound demonstrated good antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds with a similar structure were evaluated for their ability to inhibit inflammatory mediators in vitro. Results indicated that certain derivatives effectively reduced the production of pro-inflammatory cytokines, suggesting a promising therapeutic application in inflammatory diseases .
3. Analgesic Activity
Analgesic properties have also been associated with pyrazole derivatives. Studies demonstrated that specific analogs could significantly alleviate pain in animal models, comparable to established analgesics . The mechanism behind this effect is thought to involve the modulation of pain pathways in the central nervous system.
4. Cytotoxicity and Antitumor Activity
The cytotoxic effects of pyrazole derivatives on cancer cell lines have been explored extensively. For example, certain compounds showed potent antiproliferative activity against breast cancer cells (MCF7) with IC50 values in the micromolar range . This suggests that the compound may inhibit cell growth through apoptosis induction or cell cycle arrest.
5. Neuroprotective Effects
Emerging research indicates potential neuroprotective properties of pyrazole derivatives. Studies have shown that they can inhibit enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and carbonic anhydrase, thus suggesting a role in treating conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a study evaluating a series of pyrazole derivatives, one compound exhibited an MIC (Minimum Inhibitory Concentration) of 31.25 µg/mL against A. niger, demonstrating significant antifungal activity . This highlights the potential for developing new antifungal agents based on this scaffold.
Case Study 2: Anti-inflammatory Mechanisms
A specific derivative was tested in a model of acute inflammation where it significantly reduced paw edema in rats. The compound's action was attributed to the inhibition of COX enzymes involved in prostaglandin synthesis, which are crucial mediators of inflammation .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CHOH) at the 4-position of the pyrazole ring undergoes oxidation under controlled conditions:
-
The FeCl-catalyzed method provides moderate yields (~50–85%) of the aldehyde derivative, critical for further functionalization .
-
Strong oxidants like KMnO are used to convert the alcohol to a carboxylic acid, though harsh conditions may require optimization to preserve the halogenated aryl groups.
Esterification
The alcohol reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetic anhydride | Pyridine, 80°C, 3 hours | 4-(Acetoxymethyl)-pyrazole derivative | |
| Propionic anhydride | Similar to above | 4-(Propionyloxymethyl)-pyrazole analog |
-
These reactions proceed via nucleophilic acyl substitution, with yields influenced by steric hindrance from the bulky aryl groups .
Nucleophilic Substitution
The electron-withdrawing halogen substituents on the phenyl rings enable selective substitution:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Aromatic Substitution | HNO/HSO (nitration) | Nitrated aryl derivatives | |
| Alkylation | Alkyl halides, base (e.g., NaH) | Ether or alkylated pyrazole derivatives |
-
Nitration occurs preferentially at the para position of the less hindered aryl ring.
-
Alkylation of the hydroxymethyl group (e.g., tosylate formation) facilitates further SN2 reactions.
Cyclization and Heterocycle Formation
The pyrazole core participates in cycloaddition and annulation reactions:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine derivatives, aldehydes | Fused pyrazolo-pyridazine systems | |
| Vilsmeier-Haack | POCl, DMF | Formylated intermediates |
-
Cyclocondensation with hydrazines yields tricyclic structures, useful in medicinal chemistry .
-
Vilsmeier-Haack formylation modifies reactivity for subsequent cross-coupling .
Cross-Coupling Reactions
The halogenated aryl groups enable catalytic coupling:
| Reaction Type | Catalysts/Conditions | Product | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), aryl boronic acids | Biaryl-modified derivatives | |
| Buchwald-Hartwig | Pd catalysts, amines | Aminated pyrazole analogs |
-
Suzuki couplings introduce diverse aryl groups, expanding structural diversity.
Physicochemical Stability
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism in Fluorophenyl Substituents
A key analog is (3-(2,4-Dichloro-5-fluorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol (CAS: 618383-38-3), which differs only in the position of the fluorine atom on the phenyl group at the 1-position (4-fluoro vs. 2-fluoro).
- In contrast, the 4-fluorophenyl group allows for a more planar arrangement, enhancing π-π stacking in crystal structures .
- Biological Implications : Fluorine position influences binding affinity in receptor interactions. For example, serotonin receptor ligands with meta-substituted halogens show higher selectivity than para-substituted analogs .
Functional Group Variations at the 4-Position
Aldehyde vs. Methanol Derivatives
The parent aldehyde 3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazol-4-carbaldehyde (precursor to the target compound) lacks the hydroxyl group but retains the dichlorofluorophenyl moiety.
- Antimicrobial Activity: Schiff base derivatives of this aldehyde (e.g., azetidinones and thiazolidinones) exhibit moderate to excellent antibacterial activity against Bacillus subtilis and Staphylococcus aureus.
- Chemical Reactivity: The aldehyde group enables condensation reactions (e.g., Schiff base formation), whereas the methanol group facilitates etherification or esterification .
Halogen Substitution Patterns
Dichlorofluorophenyl vs. Other Halogenated Groups
Compounds like 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (CAS: N/A) feature triazole-thiazole hybrids with fluorophenyl groups.
- Crystallographic Impact : Dichloro and fluoro substituents induce slight adjustments in crystal packing while maintaining isostructural frameworks. For example, Cl → Br substitutions in analogous compounds preserve molecular conformation but alter unit cell parameters .
- Electronic Effects : Electron-withdrawing halogens (Cl, F) increase electrophilicity, enhancing interactions with biological targets like enzymes or receptors .
Thiazole and Triazole Hybrids
Thiazole-containing analogs, such as 1-(2-hydroxyphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-propenone, demonstrate:
- Antibacterial Activity: Thiazole-pyrazole hybrids show moderate activity (inhibition zones: 12–18 mm) against Gram-positive bacteria, though less potent than ciprofloxacin. The methanol group in the target compound may improve membrane permeability compared to ketone or propenone derivatives .
Key Findings and Implications
Halogen Positioning : The 2-fluorophenyl group in the target compound likely reduces crystallographic symmetry compared to 4-fluorophenyl analogs, impacting material properties .
Biological Potential: Structural parallels with active antimicrobial and serotonin-targeting compounds suggest the target compound warrants further pharmacological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
